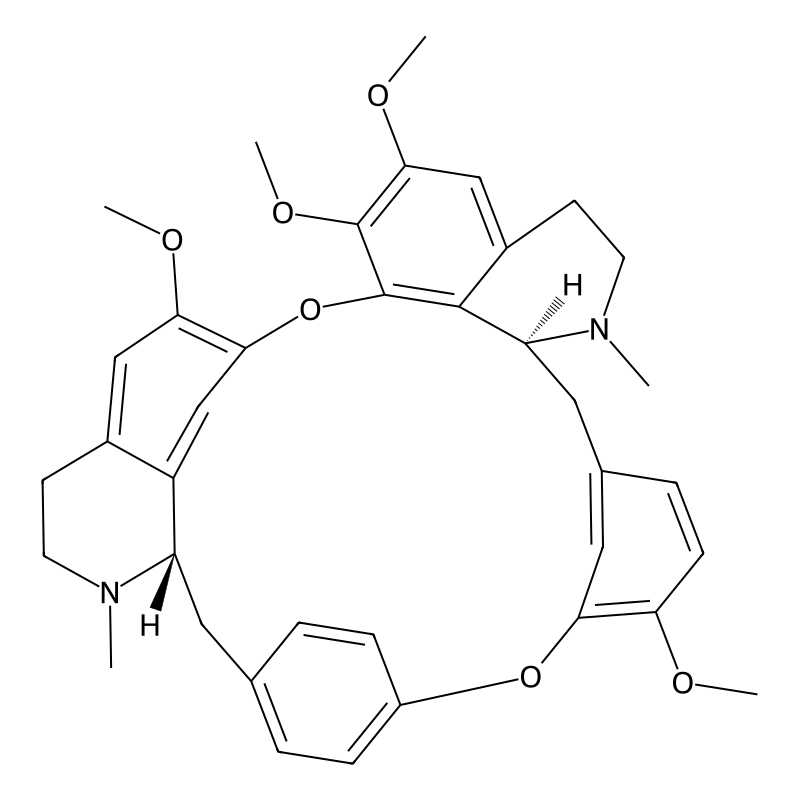Tetrandrine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)
Tetrandrine is a bisbenzylisoquinoline alkaloid primarily derived from the plant Stephania tetrandra, a traditional Chinese medicinal herb. First isolated in the 1930s, this compound features a complex structure consisting of two benzylisoquinoline fragments connected by two ether bonds, forming an irregular eighteen-membered ring . Tetrandrine exhibits a variety of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities. Its unique structural characteristics contribute to its diverse biological effects, making it a promising candidate for therapeutic applications .
Tetrandrine undergoes several chemical transformations that enhance its biological activity. Notably, it can be nitrated to form C14-nitro-tetrandrine using a mixture of concentrated nitric acid and acetic anhydride . This nitro derivative can subsequently be reduced to amino-substituted tetrandrine through the action of hydrazine hydrate in methanol with palladium on carbon as a catalyst . Additionally, tetrandrine can react with sulfonyl chlorides to produce sulfonate derivatives, which have shown improved biological activity against specific cancer cell lines .
Tetrandrine's biological activities are extensive and include:
- Anticancer Effects: It induces apoptosis in various cancer cells by activating reactive oxygen species and inhibiting critical signaling pathways such as AKT and signal transducer and activator of transcription three .
- Anti-inflammatory Properties: Tetrandrine can activate the secretion of prostaglandin E2, which plays a role in immunosuppression, particularly in mesenchymal stem cells .
- Antibacterial Activity: Studies have demonstrated its effectiveness against various bacterial strains .
- Ion Channel Blockade: It acts as a positive ion channel blocker and inhibits multiple drug resistance proteins, suggesting potential applications in overcoming drug resistance in cancer therapy .
The synthesis of tetrandrine and its derivatives involves several key steps:
- Nitration: Tetrandrine is treated with a mixed acid of nitric acid and acetic anhydride at low temperatures to introduce a nitro group at the C14 position.
- Reduction: The nitro derivative is then reduced using hydrazine hydrate in methanol with palladium on carbon as a catalyst to yield amino-substituted tetrandrine.
- Formation of Derivatives: Further reactions can involve coupling with amino acids or sulfonyl chlorides to create various derivatives that exhibit enhanced biological activities .
Tetrandrine has been explored for various therapeutic applications:
- Cancer Treatment: Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for developing anticancer drugs.
- Inflammatory Disorders: Given its anti-inflammatory properties, tetrandrine may be useful in treating conditions characterized by excessive inflammation.
- Drug Resistance: Its action on ion channels and drug resistance proteins positions tetrandrine as a potential adjunct therapy in resistant cancers .
Recent studies indicate that tetrandrine interacts with several molecular pathways:
- It activates the NF-κB signaling pathway in certain cell types, leading to increased secretion of immunomodulatory factors like prostaglandin E2 .
- Tetrandrine has shown variable effects on different cell types; for instance, it suppresses NF-κB activation in microglial cells while promoting it in mesenchymal stem cells . This duality suggests that the compound's effects may be context-dependent.
Similar Compounds
Several compounds share structural or functional similarities with tetrandrine. Here’s a comparison highlighting their uniqueness:
| Compound | Structure Type | Key Activities | Unique Features |
|---|---|---|---|
| Salinomycin | Polyether antibiotic | Targets breast cancer initiation cells | Known for its specific targeting of cancer stem cells |
| Berberine | Isoquinoline alkaloid | Antimicrobial, anti-inflammatory | Exhibits significant cardiovascular benefits |
| Palmatine | Isoquinoline alkaloid | Anticancer, antimicrobial | Has shown neuroprotective effects |
| Cepharanthine | Alkaloid | Anticancer | Noted for its use in traditional medicine |
Tetrandrine stands out due to its unique bisbenzylisoquinoline structure and diverse pharmacological profile, making it particularly valuable in cancer therapy and inflammation management .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
VS4W77H3SD








